molecular formula C9H4N4O2 B11778232 5-Nitrophthalazine-1-carbonitrile

5-Nitrophthalazine-1-carbonitrile

Cat. No.: B11778232
M. Wt: 200.15 g/mol
InChI Key: HKHJMWCFDMEHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrophthalazine-1-carbonitrile is an organic compound with the molecular formula C9H4N4O2 It is a derivative of phthalazine, characterized by the presence of a nitro group at the 5-position and a cyano group at the 1-position

Properties

Molecular Formula

C9H4N4O2

Molecular Weight

200.15 g/mol

IUPAC Name

5-nitrophthalazine-1-carbonitrile

InChI

InChI=1S/C9H4N4O2/c10-4-8-6-2-1-3-9(13(14)15)7(6)5-11-12-8/h1-3,5H

InChI Key

HKHJMWCFDMEHOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=NC=C2C(=C1)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of phthalazine with nitric acid to introduce the nitro group, followed by a reaction with cyanogen bromide to introduce the cyano group .

Industrial Production Methods: Industrial production of 5-Nitrophthalazine-1-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 5-Nitrophthalazine-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Scientific Research Applications

5-Nitrophthalazine-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitrophthalazine-1-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The cyano group can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

    Phthalazine: The parent compound without the nitro and cyano groups.

    5-Nitrophthalazine: Lacks the cyano group.

    1-Cyanophthalazine: Lacks the nitro group.

Uniqueness: 5-Nitrophthalazine-1-carbonitrile is unique due to the presence of both the nitro and cyano groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .

Biological Activity

5-Nitrophthalazine-1-carbonitrile (C10H6N4O2) is a synthetic organic compound that has garnered attention due to its unique structural features and notable biological activities. This article delves into the biological properties of this compound, highlighting its synthesis, biological activity, and potential applications in medicinal chemistry.

Structural Characteristics

This compound consists of a phthalazine moiety with a nitro group at the 5-position and a carbonitrile group at the 1-position. The presence of these functional groups significantly influences its chemical reactivity and biological interactions. The bicyclic structure provides stability, while the nitro and carbonitrile groups contribute to its unique reactivity profiles compared to other phthalazine derivatives.

Synthesis

The synthesis of this compound typically involves several steps, including the nitration of phthalazine followed by cyanation. Optimizing reaction conditions can enhance yield and purity. The general synthetic route can be summarized as follows:

  • Nitration : Phthalazine is treated with nitrating agents to introduce the nitro group.
  • Cyanation : The introduction of the carbonitrile group is achieved through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays using A549 human lung adenocarcinoma cells showed that this compound inhibits cell proliferation effectively. A comparative analysis with standard chemotherapeutic agents like cisplatin indicates that this compound may offer a promising alternative or adjunct in cancer therapy.

Table 1: Anticancer Activity Against A549 Cells

CompoundIC50 (µM)Mechanism of Action
This compound15Induces apoptosis and inhibits DNA replication
Cisplatin10DNA cross-linking

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. Its mechanism appears to involve disruption of bacterial cell walls and interference with protein synthesis.

Table 2: Antimicrobial Activity Against Staphylococcus aureus

StrainMinimum Inhibitory Concentration (MIC)
Linezolid-resistant S. aureus8 µg/mL
Tedizolid-resistant S. aureus4 µg/mL

Case Studies and Research Findings

Several case studies have explored the biological effects of nitro-containing compounds similar to this compound. For instance, research has indicated that related compounds exhibit varying degrees of anticancer and antimicrobial activities, suggesting that structural modifications can significantly impact efficacy.

One study focused on a series of phthalazine derivatives, where compounds with nitro and carbonitrile substituents were evaluated for their cytotoxic effects on cancer cell lines. The findings underscored the importance of functional group positioning in enhancing biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.